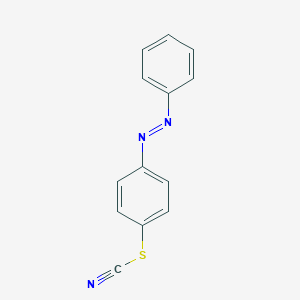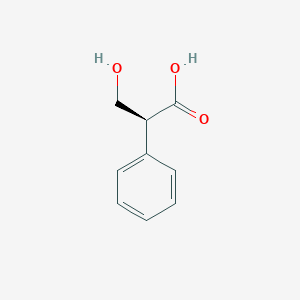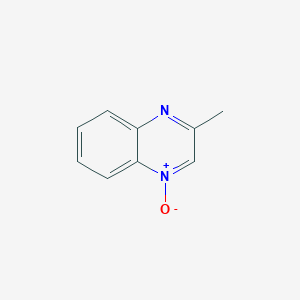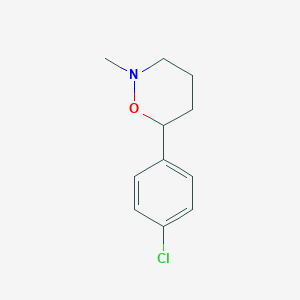
6-(4-Chlorophenyl)-2-methyloxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-methyloxazinane, also known as cloxazolam, is a benzodiazepine derivative that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the central nervous system.
Mechanism Of Action
Cloxazolam acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, 6-(4-Chlorophenyl)-2-methyloxazinane reduces the activity of neurons in the brain, resulting in its anxiolytic, sedative, and anticonvulsant effects.
Biochemical And Physiological Effects
Cloxazolam has been found to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. Additionally, 6-(4-Chlorophenyl)-2-methyloxazinane has been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Cloxazolam has also been shown to affect memory and learning in animal models, although the exact mechanisms underlying these effects are not yet fully understood.
Advantages And Limitations For Lab Experiments
Cloxazolam has several advantages as a tool for studying the central nervous system. It has well-established anxiolytic, sedative, and anticonvulsant effects, making it a reliable tool for studying these conditions. Additionally, the synthesis method for 6-(4-Chlorophenyl)-2-methyloxazinane is reliable and efficient, making it easy to produce for scientific research purposes. However, 6-(4-Chlorophenyl)-2-methyloxazinane also has limitations. It has been found to have addictive potential, making it unsuitable for long-term use. Additionally, the exact mechanisms underlying its effects on memory and learning are not yet fully understood.
Future Directions
There are several future directions for research on 6-(4-Chlorophenyl)-2-methyloxazinane. One area of research could be to further explore the mechanisms underlying its effects on memory and learning. Additionally, research could be done to develop safer and more effective benzodiazepine derivatives for the treatment of anxiety and sleep disorders. Finally, research could be done to explore the potential use of 6-(4-Chlorophenyl)-2-methyloxazinane as a treatment for epilepsy, and to develop more effective treatments for this condition.
Synthesis Methods
The synthesis of 6-(4-Chlorophenyl)-2-methyloxazinane involves the reaction of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with methylamine to form the final product, 6-(4-Chlorophenyl)-2-methyloxazinane. This synthesis method has been established and optimized, making it a reliable and efficient way to produce 6-(4-Chlorophenyl)-2-methyloxazinane for scientific research purposes.
Scientific Research Applications
Cloxazolam has been widely used in scientific research to study the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant effects, making it a valuable tool for studying anxiety, sleep disorders, and epilepsy. Additionally, 6-(4-Chlorophenyl)-2-methyloxazinane has been used in studies on the effects of benzodiazepines on memory and learning.
properties
CAS RN |
15769-91-2 |
|---|---|
Product Name |
6-(4-Chlorophenyl)-2-methyloxazinane |
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-methyloxazinane |
InChI |
InChI=1S/C11H14ClNO/c1-13-8-2-3-11(14-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
DAHISRJDRDHLFM-UHFFFAOYSA-N |
SMILES |
CN1CCCC(O1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CCCC(O1)C2=CC=C(C=C2)Cl |
synonyms |
6-(4-Chlorophenyl)-3,4,5,6-tetrahydro-2-methyl-2H-1,2-oxazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)


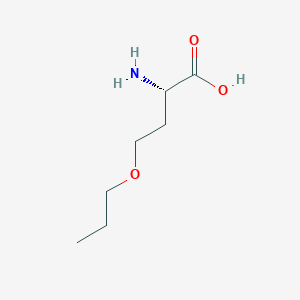


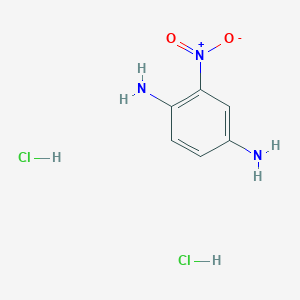
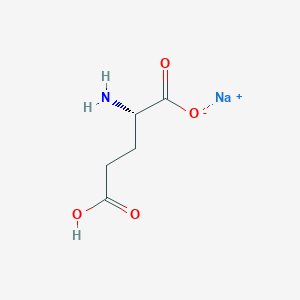

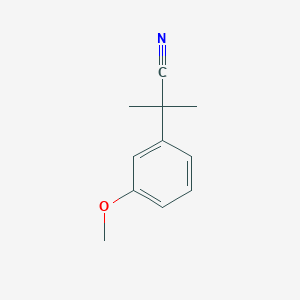
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
